
苯醌
科学研究应用
泛醌在科学研究中具有多种应用。 它用作氨基酸液相色谱分析的预色谱试剂 。 在生物学和医学中,泛醌因其抗原生动物和杀菌活性而受到研究 。 它也因其在治疗阿米巴痢疾和细菌性痢疾中的潜在用途而受到研究 。 此外,泛醌用于合成其他有机化合物,以及用作分析化学中的标记试剂 .
作用机制
泛醌的作用机制涉及它与生物分子的相互作用。 作为一种醌,它可以进行氧化还原循环,产生活性氧物质,从而破坏细胞成分 。 泛醌的抗原生动物和杀菌活性归因于其干扰微生物代谢过程的能力 。 其作用机制中涉及的具体分子靶点和途径仍在研究中 .
生化分析
Biochemical Properties
Phanquinone plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for chromatographic analysis. It reacts with primary amino groups to form stable adducts, which can then be separated and analyzed using liquid chromatography . This interaction is crucial for the accurate determination of amino acids in various samples, including pharmaceutical formulations . Phanquinone’s ability to form stable adducts with amino acids makes it a valuable tool in biochemical analysis.
Cellular Effects
Phanquinone has been shown to affect various types of cells and cellular processes. It exhibits inhibitory effects on certain protozoa, such as Entamoeba histolytica, and has been used to treat amoebiasis . Additionally, phanquinone has been reported to inhibit the growth of certain bacteria, including Gram-negative rods . These effects suggest that phanquinone can influence cell function by disrupting cellular processes in these microorganisms.
Molecular Mechanism
The molecular mechanism of phanquinone involves its interaction with primary amino groups in biomolecules. By forming stable adducts with amino acids, phanquinone facilitates their separation and analysis using chromatographic techniques . This interaction is essential for the accurate determination of amino acid concentrations in various samples.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phanquinone can change over time. The stability of phanquinone and its degradation products can influence its effectiveness as a derivatization reagent. Studies have shown that phanquinone is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that phanquinone can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of phanquinone vary with different dosages in animal models. At lower doses, phanquinone has been shown to effectively inhibit the growth of protozoa and bacteria without causing significant toxicity . At higher doses, phanquinone can cause adverse effects, including gastrointestinal discomfort and black urine . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
Phanquinone is involved in metabolic pathways related to amino acid derivatization. It interacts with primary amino groups to form stable adducts, which can then be analyzed using chromatographic techniques . This interaction is essential for the accurate determination of amino acid concentrations in various samples. Additionally, phanquinone’s inhibitory effects on protozoa and bacteria suggest that it may interfere with essential metabolic processes in these microorganisms .
Transport and Distribution
Phanquinone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of phanquinone within specific cellular compartments . Understanding the transport and distribution of phanquinone is crucial for optimizing its use in biochemical analysis and therapeutic applications.
Subcellular Localization
The subcellular localization of phanquinone can affect its activity and function. Phanquinone may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how phanquinone exerts its effects at the cellular level and for optimizing its use in biochemical analysis.
准备方法
泛醌可以通过 4,7-菲咯啉的氧化合成。 典型的合成路线涉及在受控条件下使用硝酸或高锰酸钾等氧化剂 。 工业生产方法通常包括邻乙酰氨基茴香醚的硝化、还原和水解,生成 2,5-二氨基茴香醚硫酸盐,然后在碘和碘化钾存在下,用甘油和浓硫酸加热,得到 6-甲氧基-4,7-菲咯啉。 该中间体进一步氧化得到泛醌 .
化学反应分析
泛醌会发生多种化学反应,包括氧化、还原和取代反应。 它与伯氨基反应生成加合物,可以使用液相色谱分析 。 这些反应中常用的试剂包括硝酸、高锰酸钾和碘。 这些反应形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
. 类似化合物包括苯醌、萘醌和蒽醌。 与这些化合物相比,泛醌由于其特殊的结构及其芳香环中氮原子的存在而具有独特之处 。 这种结构差异使其具有独特的化学和生物学性质。
属性
IUPAC Name |
4,7-phenanthroline-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPADTBFADIFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046112 | |
| Record name | Phanquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-12-8 | |
| Record name | 4,7-Phenanthroline-5,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phanquinone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phanquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13469 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phanquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phanquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHANQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID94IS6N8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)

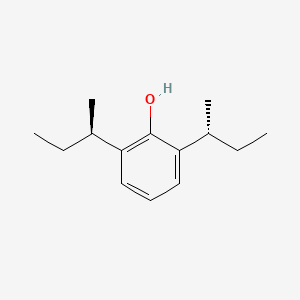

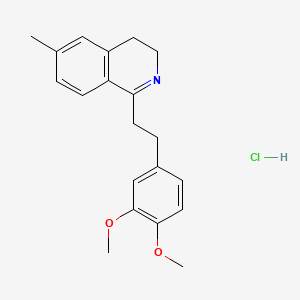

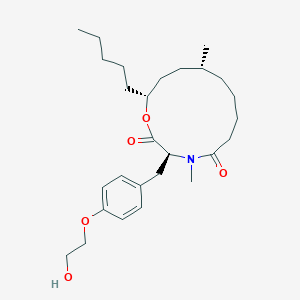
![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)
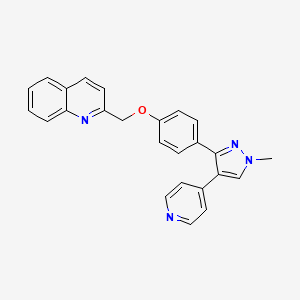
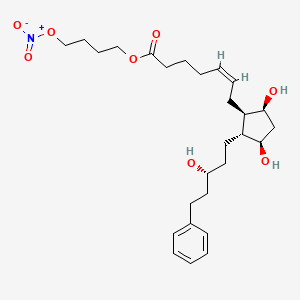
![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)

